Hydromorphone is derived from morphine and belongs to the class of compounds known as opioids. It is classified as a semi-synthetic opioid and is utilized in various medical settings, including pain management in cancer patients and post-operative care. The primary metabolic pathway for hydromorphone involves conversion to hydromorphone 3-glucuronide, which occurs predominantly in the liver via the enzyme uridine diphosphate glucuronosyltransferase 2B7.
The synthesis of hydromorphone 3-glucuronide can be achieved through enzymatic or chemical methods. The enzymatic route typically involves the use of uridine diphosphate glucuronic acid and specific transferases that facilitate the conjugation process. In laboratory settings, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often employed to analyze and quantify hydromorphone 3-glucuronide in biological samples.
Hydromorphone 3-glucuronide has a molecular formula of C23H27NO9, with a molecular weight of approximately 461.17 g/mol. The structure features a glucuronic acid moiety attached at the 3-position of the hydromorphone molecule, which significantly alters its pharmacological properties compared to its parent compound.
Hydromorphone 3-glucuronide primarily forms through the glucuronidation reaction involving hydromorphone and uridine diphosphate glucuronic acid. This reaction is catalyzed by uridine diphosphate glucuronosyltransferase enzymes, predominantly UGT2B7.
The mechanism of action for hydromorphone 3-glucuronide is primarily linked to its neuroexcitatory properties. Research indicates that this metabolite can cross the blood-brain barrier and may exert excitatory effects on the central nervous system similar to those observed with morphine-3-glucuronide.
Hydromorphone 3-glucuronide exhibits distinct physical and chemical properties due to its structural composition:
Analytical methods such as LC-MS/MS are critical for determining the concentration of hydromorphone 3-glucuronide in biological samples, aiding in pharmacokinetic evaluations.
Hydromorphone 3-glucuronide serves several scientific purposes:
H3G formation occurs primarily via hepatic UGT-mediated conjugation, with UGT2B7 identified as the dominant isoform responsible for hydromorphone’s 3-phenolic glucuronidation. This catalysis requires uridine-5'-diphosphoglucuronic acid (UDPGA) as a cofactor, transferring a glucuronyl group to hydromorphone’s C3 position. Biochemical synthesis studies using rat liver microsomes confirmed H3G structure (>99.9% purity) via proton-NMR, showing exclusive glucuronide attachment at the 3-phenolic site [1]. Human recombinant enzyme assays further demonstrate that UGT2B7 dimerization with UGT1A1 or UGT1A9 isoforms significantly alters catalytic efficiency. For example:
Table 1: UGT Isoforms Involved in Opioid Glucuronidation
Isoform | Primary Substrate | Catalytic Site | Key Genetic Variants |
---|---|---|---|
UGT2B7 | Hydromorphone, Morphine | 3-OH phenolic group | *2 (H268Y): Altered Km |
UGT1A1 | Morphine | 3-OH/6-OH | UGT1A1*28: Reduced activity |
UGT1A9 | Morphine | 6-OH | *3 (M33T): Altered regioselectivity |
Glucuronidation efficiency of hydromorphone varies markedly across species due to differential UGT expression and kinetics:
Table 2: Species-Specific Glucuronidation Kinetics for Hydromorphone
Species | Vmax (nmol/min/mg) | Km (mM) | Primary Metabolite | Efficiency (Vmax/Km) |
---|---|---|---|---|
Human | 555 ± 110 (M3G) | 1.12 ± 0.37 | H3G | 495.5 |
Rat | ~60% molar yield | Not reported | H3G | Moderate |
Mouse | Undetectable M6G | N/A | H3G only | Low for 6-glucuronidation |
Despite structural similarity, hydromorphone and morphine exhibit distinct metabolic fates:
Table 3: Comparative Metabolite Profiles of Hydromorphone and Morphine
Parameter | Hydromorphone-3-glucuronide (H3G) | Morphine-3-glucuronide (M3G) | Morphine-6-glucuronide (M6G) |
---|---|---|---|
Formation Rate | High (Primary metabolite) | High (Major metabolite) | Low (Minor metabolite) |
UGT Isoforms | UGT2B7 dominant | UGT2B7, UGT1A1, UGT1A9 | UGT2B7 exclusive |
Receptor Activity | Neuroexcitatory | Neuroexcitatory | Mu-opioid agonist (analgesic) |
Relative Potency | 2.5x > M3G (neuroexcitation) | Reference | 45x > morphine (analgesia) |
The 3-glucuronide pathway is evolutionarily conserved, though efficiency varies:
Table 4: Cross-Species Conservation of 3-Glucuronidation Pathways
Taxonomic Group | Example Species | 3-Glucuronide Detected? | 6-Glucuronide Detected? | Key Enzymes |
---|---|---|---|---|
Primates | Human | Yes (Major) | Yes (Minor) | UGT2B7, UGT1A1 |
Rodents | Rat, Mouse | Yes (Major) | No | UGT1A homologs |
Lagomorphs | Guinea pig | Yes (Major) | Minimal | UGT2B7, UGT2A3 |
Birds | Pigeon | Yes | Not studied | UGT1A-like |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8